molecular formula C10H8N2O2S2 B2752117 2-(Thiophene-2-carbonylamino)thiophene-3-carboxamide CAS No. 56843-75-5

2-(Thiophene-2-carbonylamino)thiophene-3-carboxamide

Cat. No. B2752117
CAS RN: 56843-75-5
M. Wt: 252.31
InChI Key: OEIOSAFYCBYSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Thiophene-2-carbonylamino)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are an important class of heterocyclic compounds that have shown a wide range of biological and medicinal activities . They have been used in the synthesis of various pharmaceutical agents due to their potential biological activities .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .


Molecular Structure Analysis

The molecular structure of these derivatives was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include cyclization reactions . The cyclization of the precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide leads to the formation of the thiophene-2-carboxamide derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including “2-(Thiophene-2-carbonylamino)thiophene-3-carboxamide”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Properties

Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.

Anti-Arrhythmic Properties

These compounds have been found to have anti-arrhythmic properties , suggesting potential applications in the treatment of heart rhythm disorders.

Anti-Anxiety Properties

Thiophene derivatives have been found to have anti-anxiety properties , suggesting potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have been found to have anti-fungal properties , suggesting potential applications in the treatment of fungal infections.

Anti-Microbial Properties

Thiophene derivatives have been found to have anti-microbial properties , suggesting potential applications in the treatment of various microbial infections.

Anti-Cancer Properties

These compounds have been found to have anti-cancer properties , suggesting potential applications in the treatment of various types of cancer.

properties

IUPAC Name

2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIOSAFYCBYSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophene-2-carbonylamino)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.